Methyl 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pyrrolidine-2-carboxylate
CAS No.: 185304-44-3
Cat. No.: VC21245867
Molecular Formula: C21H22N2O4
Molecular Weight: 366.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 185304-44-3 |
|---|---|
| Molecular Formula | C21H22N2O4 |
| Molecular Weight | 366.4 g/mol |
| IUPAC Name | methyl 4-(9H-fluoren-9-ylmethoxycarbonylamino)pyrrolidine-2-carboxylate |
| Standard InChI | InChI=1S/C21H22N2O4/c1-26-20(24)19-10-13(11-22-19)23-21(25)27-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19,22H,10-12H2,1H3,(H,23,25) |
| Standard InChI Key | XFFQPNYZCFFNFT-UHFFFAOYSA-N |
| SMILES | COC(=O)C1CC(CN1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
| Canonical SMILES | COC(=O)C1CC(CN1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Introduction
Methyl 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pyrrolidine-2-carboxylate is a chemical compound used in various applications, particularly in organic synthesis and peptide chemistry. This compound is a derivative of pyrrolidine, a five-membered ring structure, and incorporates the fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group, which is widely used in peptide synthesis to protect amino groups.
Chemical Formula and Molecular Weight
-
Molecular Formula: C21H22N2O4
-
Molecular Weight: Approximately 402.9 g/mol for the hydrochloride form .
Synonyms and Identifiers
-
PubChem CID: 17998824 (parent compound without hydrochloride)
-
CAS Numbers: 1212153-95-1 and 1279038-07-1 for related forms .
Applications and Uses
Methyl 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pyrrolidine-2-carboxylate is primarily used in peptide synthesis due to its Fmoc protection, which can be easily removed under mild conditions, typically with piperidine. This property makes it useful for synthesizing complex peptides and other organic molecules.
Research Findings
Research involving this compound often focuses on its role in solid-phase peptide synthesis (SPPS), where it serves as a building block for constructing peptides with specific sequences and functionalities. The Fmoc protecting group allows for stepwise elongation of the peptide chain without premature deprotection of other amino groups.
Compound Details
| Property | Value |
|---|---|
| Molecular Formula | C21H22N2O4 |
| Molecular Weight | 402.9 g/mol (hydrochloride) |
| PubChem CID | 17998824 (parent) |
| CAS Numbers | 1212153-95-1, 1279038-07-1 |
Synonyms and Identifiers
| Synonym | CAS Number |
|---|---|
| Methyl (2S,4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)pyrrolidine-2-carboxylate | 1212153-95-1 |
| Methyl (2S,4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)pyrrolidine-2-carboxylate hydrochloride | 1279038-07-1 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume